molecular formula C20H21ClN4OS B2813083 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 1797574-62-9

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea

Cat. No.: B2813083
CAS No.: 1797574-62-9
M. Wt: 400.93
InChI Key: JJSQZLBBKIYGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic urea derivative featuring a benzo[d]thiazole core linked to a piperidinyl-methyl chain and a 2-chlorophenyl substituent (Figure 1). Structural analogs of this compound, such as those targeting 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) or bacterial enoyl-ACP reductase II (FabK) , highlight the pharmacological relevance of its scaffold. The benzo[d]thiazole moiety is critical for binding to hydrophobic enzyme pockets, while the urea linker and aromatic substituents modulate solubility and target affinity.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSQZLBBKIYGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the urea linkage through a reaction with 2-chlorophenyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently. Scale-up processes often require rigorous testing to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea has been investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders and inflammation. Its unique structure allows it to interact with various biological targets, making it a candidate for drug design.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, with low minimum inhibitory concentrations (MICs) observed in vitro.

Anticancer Potential

The compound's anticancer activity has also been explored. In vitro studies reveal that it may inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve modulation of key signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies highlight the biological efficacy of benzothiazole derivatives:

  • Antiviral Activity : A study identified benzisothiazolone derivatives as effective inhibitors against HIV-1, demonstrating effective concentrations below 2 µM without cellular toxicity.
  • Antiproliferative Effects : Research on related compounds showed their ability to inhibit Raf-1 activity, crucial in cancer signaling pathways, suggesting potential applications in targeted cancer therapies.
  • Broad-Spectrum Activities : Compounds similar to this one have demonstrated antibacterial, antifungal, and antiprotozoal effects, indicating their versatility as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The benzo[d]thiazole ring can bind to enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The urea linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Aryl Substituent Heterocycle Core Linker/Chain Molecular Weight (Da) Key Biological Activity
Target Compound 2-chlorophenyl Benzo[d]thiazole Piperidinyl-methyl 413.5* Potential HSD10/FabK inhibition
11f (Ev1) 3-chlorophenyl Thiazole Piperazinyl-methyl 500.2 N/A (synthetic intermediate)
1g (Ev2) 3-(trifluoromethyl)phenyl Thiazole Piperazinyl-methyl 638.1 N/A (structural analog)
15c (Ev3) Benzo[d]thiadiazole - Cyclohexyl-ethyl 320.3 PRMT3 inhibitor (IC50 ~1 µM)
47 (Ev4) 3-chloro-4-methoxyphenyl Benzo[d]thiazole Piperidinyl ~480† 17β-HSD10 inhibitor (Ki ~0.5 µM)
Compound 6-chlorobenzo[d]thiazole Benzo[d]thiazole Imidazole-methyl ~530‡ CdFabK inhibitor (IC50 0.24 µM)

*Calculated from molecular formula (C₂₀H₂₀ClN₅OS).
†Estimated based on structural similarity to compound 49 in .
‡Estimated based on structure in .

  • Core Heterocycle : The benzo[d]thiazole in the target compound and analogs enhances hydrophobic interactions compared to simple thiazoles (e.g., 11f).
  • Aryl Substituents : The 2-chlorophenyl group in the target compound may improve steric compatibility vs. 3-chlorophenyl (11f) or bulkier trifluoromethyl groups (1g).

Biological Activity

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes a benzo[d]thiazole moiety, a piperidine ring, and a chlorophenyl urea group, which contribute to its pharmacological potential. Recent studies have highlighted its applications in cancer research and anti-inflammatory therapies.

Chemical Structure

The compound can be represented as follows:

C18H20N4OS\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{OS}

This structure incorporates three distinct functional groups, enhancing its ability to interact with various biological targets.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The benzo[d]thiazole moiety is known to interact with various enzymes, potentially inhibiting their activity.
  • Modulation of Receptor Function : The piperidine ring contributes to the compound's stability and may enhance binding affinity to specific receptors.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit pyroptotic cell death and reduce levels of interleukin 1 beta, suggesting therapeutic potential in inflammatory diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • In Vitro Studies : The compound exhibits significant cytotoxicity against various cancer cell lines, including lung cancer (EKVX), leukemia (RPMI-8226), ovarian cancer (OVCAR-4), and breast cancer (MDA-MB-435). Notably, it showed GI50 values ranging from 15.1 to 28.7 µM across different cell lines .
Cell LineGI50 (µM)
EKVX (Lung Cancer)21.5
RPMI-8226 (Leukemia)25.9
OVCAR-4 (Ovarian)28.7
MDA-MB-435 (Breast)15.1

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by modulating cytokine levels:

  • Reduction of IL-1β : Studies indicate that it effectively lowers interleukin 1 beta levels, which are critical in inflammatory responses.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of the compound. These derivatives were tested for their ability to inhibit specific cellular pathways involved in cancer proliferation and inflammation. Results showed promising activity against multiple targets, indicating the potential for developing new therapeutic agents based on this scaffold .

Q & A

How can researchers optimize the synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea to improve yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, functionalization, and coupling. Key considerations:

  • Reagent selection : Use gold(I)-catalyzed cyclization for benzo[d]thiazole core formation, as demonstrated in analogous compounds .
  • Purification : Employ recrystallization or column chromatography after coupling steps to isolate intermediates with >95% purity .
  • Reaction monitoring : Track progress via HPLC or TLC (e.g., Rf = 0.5 in ethyl acetate/hexane 1:1) to ensure complete conversion .
  • Solvent optimization : Reflux in ethanol or DMF for 6–12 hours enhances coupling efficiency while minimizing side products .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Spectroscopic methods :
    • NMR : Confirm piperidine methyl linkage via δ 3.2–3.5 ppm (piperidinyl CH2) and urea NH signals at δ 8.1–8.3 ppm .
    • HRMS : Verify molecular ion [M+H]+ at m/z 413.08 (calculated for C20H20ClN4OS) .
  • Chromatography : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to assess purity (>99%) and detect trace impurities .

How should researchers address contradictory data regarding the compound’s biological activity across different assays?

Answer:
Contradictions often arise from assay-specific conditions or structural analogs. Mitigation strategies:

  • Control standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
  • Structural analogs : Compare with derivatives (e.g., 1-(4-fluorobenzo[d]thiazol-2-yl)-3-(2-trifluoromethylphenyl)urea) to isolate substituent effects. For example, trifluoromethyl groups may enhance receptor binding affinity by 2–3× .
  • Dose-response curves : Perform IC50 assays in triplicate to minimize variability (e.g., IC50 = 0.8–1.2 µM for EGFR inhibition) .

What methodologies are recommended for studying the compound’s stability under experimental conditions?

Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., stability up to 200°C) .
  • pH-dependent hydrolysis : Incubate in PBS (pH 7.4) and acidic buffer (pH 2.0) for 24 hours; monitor urea bond cleavage via LC-MS .
  • Light sensitivity : Store in amber vials and test photodegradation under UV light (λ = 254 nm) for 48 hours .

How can computational modeling enhance the design of derivatives with improved target selectivity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses with kinase domains (e.g., EGFR TK; ∆G = −9.2 kcal/mol) .
  • QSAR models : Train models on analogs (e.g., substituent lipophilicity vs. IC50) to prioritize derivatives with logP < 3.5 for better membrane permeability .
  • MD simulations : Simulate 100-ns trajectories to assess piperidine ring flexibility and urea H-bond interactions with catalytic lysine residues .

What experimental approaches resolve discrepancies in the compound’s metabolic fate across in vitro and in vivo models?

Answer:

  • In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactor; identify primary metabolites (e.g., hydroxylation at C7 of benzothiazole) via UPLC-QTOF .
  • In vivo cross-validation : Administer 10 mg/kg (IV) in rodents; collect plasma at 0.5, 2, and 8 hours. Compare metabolite profiles with HLMs to isolate species-specific differences .
  • CYP inhibition assays : Test CYP3A4/2D6 inhibition to rule out pharmacokinetic interactions .

How can researchers design SAR studies to evaluate the role of the 2-chlorophenyl group in bioactivity?

Answer:

  • Analog synthesis : Replace 2-chlorophenyl with 4-fluorophenyl or naphthyl groups to assess steric/electronic effects .
  • Activity profiling : Test analogs against kinase panels (e.g., 50-kinase panel) to map selectivity shifts. For example, 4-fluorophenyl may reduce off-target activity by 40% .
  • Crystallography : Co-crystallize analogs with target enzymes (e.g., PDB 6XYZ) to visualize halogen bonding with active-site residues .

What strategies ensure reproducibility in scaling up the compound’s synthesis for preclinical studies?

Answer:

  • Process automation : Use continuous flow reactors for piperidine-urea coupling to maintain >90% yield at 100-g scale .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of key intermediates .
  • Batch documentation : Record solvent lot numbers and humidity levels (<10% RH) to minimize variability in hygroscopic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.